molecular formula C6H12N4 B13515848 1-(Sec-butyl)-1H-1,2,4-triazol-3-amine

1-(Sec-butyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13515848
M. Wt: 140.19 g/mol
InChI Key: JSSBMOGCDJLCIX-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(butan-2-yl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butan-2-yl hydrazine with formamide, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of 1-(butan-2-yl)-1H-1,2,4-triazol-3-amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(butan-2-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

1-(butan-2-yl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can interact with metal ions or other functional groups within the enzyme, leading to inhibition. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(butan-2-yl)-4-tert-butylbenzene
  • 1-(butan-2-yl)-4-chlorohexanoate

Comparison: 1-(butan-2-yl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

1-butan-2-yl-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H12N4/c1-3-5(2)10-4-8-6(7)9-10/h4-5H,3H2,1-2H3,(H2,7,9)

InChI Key

JSSBMOGCDJLCIX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=NC(=N1)N

Origin of Product

United States

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